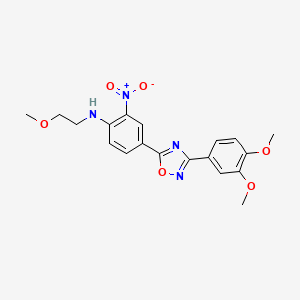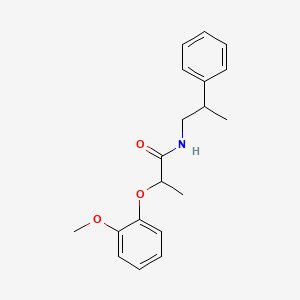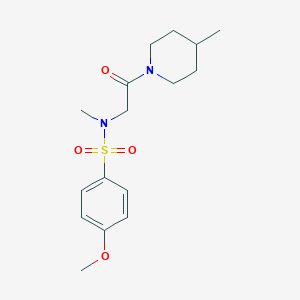
N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as CMMS, is a synthetic compound that has been extensively studied in recent years due to its potential as a therapeutic agent. CMMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of CMMS is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors that are involved in various cellular processes. CMMS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. By inhibiting this enzyme, CMMS can induce apoptosis and inhibit cell proliferation. CMMS has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. By inhibiting this pathway, CMMS can reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
CMMS has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of immune response. CMMS has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMMS in lab experiments is its high purity and high yield, which allows for accurate and reproducible results. CMMS also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. One of the limitations of using CMMS in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of CMMS. One direction is to further investigate its mechanism of action and identify specific targets that are involved in its biological activities. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, the development of new synthesis methods and analogs of CMMS may lead to the discovery of more potent and selective therapeutic agents.
Méthodes De Synthèse
The synthesis of CMMS involves a multi-step process that starts with the reaction between 3-chloro-4-methylphenylamine and N-methyl-4-methoxybenzenesulfonyl chloride to form N-methyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to produce N-(3-chloro-4-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide. The synthesis method has been optimized to yield high purity and high yield of CMMS.
Applications De Recherche Scientifique
CMMS has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CMMS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, CMMS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune disorders, CMMS has been shown to modulate the immune response by inhibiting the activation of immune cells.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-8-10-18(11-9-13)16(19)12-17(2)23(20,21)15-6-4-14(22-3)5-7-15/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKPXHKDPMXTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

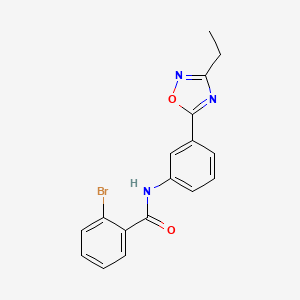
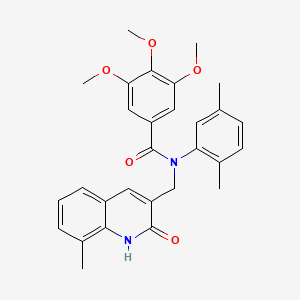
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
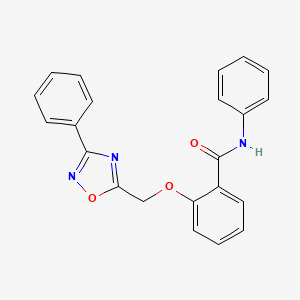
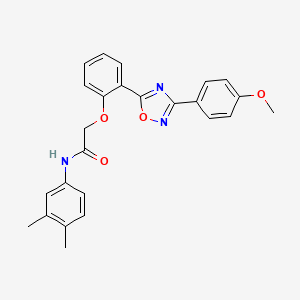
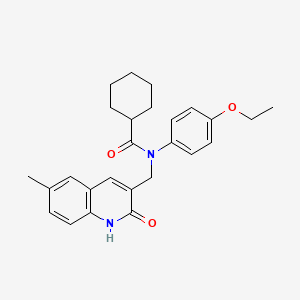
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
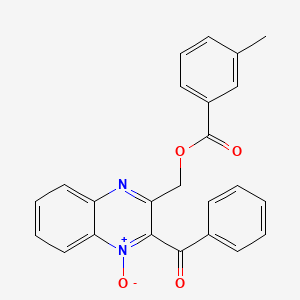
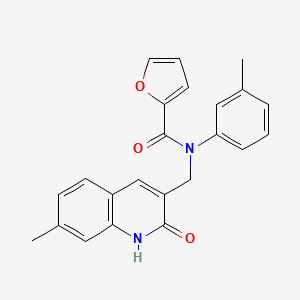
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
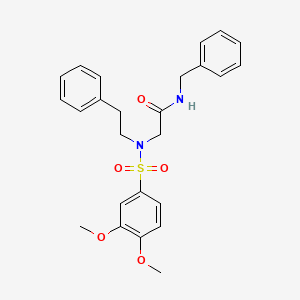
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)
